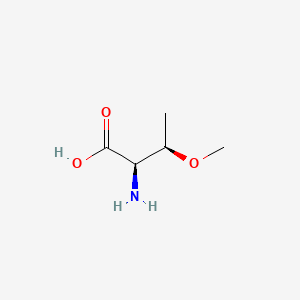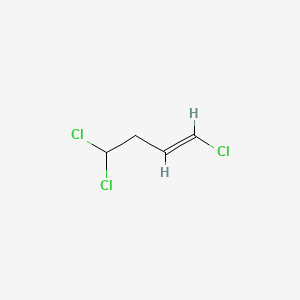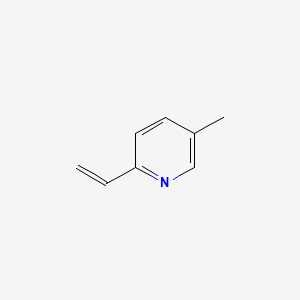
5-Methyl-2-vinylpyridine
説明
5-Methyl-2-vinylpyridine is a chemical compound with the molecular formula C8H9N . It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen . It is a colorless liquid, although samples are often brown .
Synthesis Analysis
5-Methyl-2-vinylpyridine can be synthesized via a novel route that involves the transformation of acetaldehyde ammonia trimer (AAT) in the presence of an acid promoter . Another method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol . The reaction is carried out between 150–200 °C in an autoclave .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-vinylpyridine is represented by the formula C8H9N . The InChI code for this compound is 1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 .科学的研究の応用
Copolymerization and Chemical Properties :
- 5-Methyl-2-vinylpyridine has been studied for its role in copolymerization with acrylic acid. This research showed that the basic strength of the methylvinylpyridine groups increases with the proportion of acrylic acid units in the copolymer. The molar extinction coefficient of these groups also varies with the composition of the copolymer, indicating changes in intramolecular distribution (Kruglova & Savinova, 1979).
Conformational Analysis :
- Studies on the vinylpyridines, including 2-methyl-5-vinylpyridine, have revealed insights into their conformational preferences. Proton-proton coupling constants in these compounds suggest distinct preferences for the vinyl group's orientation relative to the nitrogen atom, impacting their chemical behavior (Rowbotham & Schaefer, 1974).
Polyampholyte-Metal Complexes :
- Research has focused on the interaction of polyampholytes based on 2-methyl-5-vinylpyridine and acrylic acid with copper(II) ions. This interaction leads to the formation of various complexes, dependent on pH, and these complexes exhibit catalase-like activity, catalyzing hydrogen peroxide decomposition (Bekturov, Kudaibergenov & Sigitov, 1986).
Graft Polymerisation and Membrane Technology :
- 5-Methyl-2-vinylpyridine has been used in plasma-induced graft polymerization on the surface of poly(ethylene terephthalate) track membranes. This application has implications in modifying the surface properties and hydrodynamic properties of membranes, with potential uses in filtration and separation technologies (Dmitriev et al., 2005).
Electroconductivity and Viscosity in Complexes :
- The complexation of poly(2-methyl-5-vinylpyridine) with alkali metal salts in organic solvents has been studied, focusing on its impact on electroconductivity, viscometry, and nuclear magnetic resonance spectroscopy. These studies are crucial in understanding the binding mechanisms and could have applications in materials science and electronics (Bekturganova, Dzhumadilov & Bekturov, 1996).
Cyclodimerization Reactions :
- 2-Methyl-5-vinylpyridine undergoes cyclodimerization when heated in certain acids, leading to the formation of pyridyl-substituted tetrahydroquinclines or isoquinolines. Understanding the regiospecificity of these reactions has implications in synthetic chemistry and the development of new compounds (Terent'ev et al., 1980).
将来の方向性
The future directions for 5-Methyl-2-vinylpyridine could involve further exploration of its synthesis routes and its potential use in increasing the efficacy of antitumor and antileukemia treatments . Additionally, its use as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries could be further explored .
特性
IUPAC Name |
2-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYCLRCIJDYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-vinylpyridine | |
Synthesis routes and methods
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


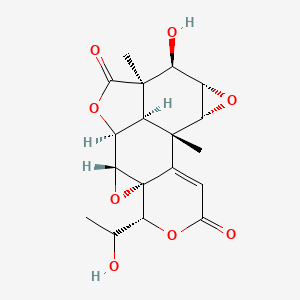
![Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-](/img/structure/B560800.png)
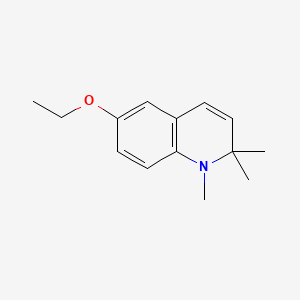
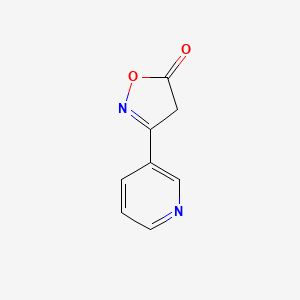
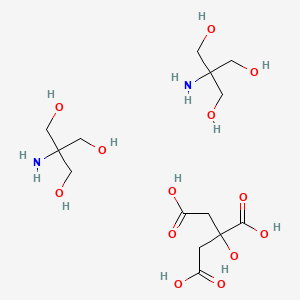
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)
![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)
